2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate

説明

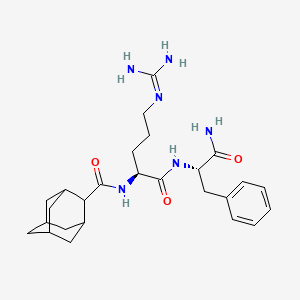

2-Adamantanecarbonyl-Arg-Phe-NH2 trifluoroacetate (CAS RN: Not explicitly provided; aliases include RF9, T16738) is a synthetic peptide derivative characterized by a rigid adamantane moiety conjugated to an arginine-phenylalanine-amide backbone via a carbonyl linkage. This compound acts as a potent Neuropeptide FF (NPFF) receptor antagonist, with demonstrated efficacy in modulating nociception and opioid tolerance in preclinical studies . Its trifluoroacetate salt form enhances solubility and stability, making it suitable for in vivo applications. Structural characterization via NMR, mass spectrometry, and IR confirms the adamantane-peptide hybrid architecture, which is critical for receptor binding .

特性

IUPAC Name |

N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N6O3/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30)/t17?,18?,19?,20-,21-,26?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKHUSRDQFQHAK-RNJMTYCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001151466 | |

| Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876310-60-0 | |

| Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876310-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Arginine Side-Chain Protection

The guanidine group of L-arginine requires protection to prevent undesired interactions during subsequent reactions. N-Boc (tert-butoxycarbonyl) protection is typically employed:

Adamantanecarbonyl Acylation

Analytical Characterization Data

Spectroscopic Profile

¹H NMR (600 MHz, D₂O) :

- δ 1.62–1.78 (m, 15H, adamantane CH₂)

- δ 3.14 (t, J = 6.2 Hz, 2H, Arg β-CH₂)

- δ 4.51 (dd, J = 8.1, 5.3 Hz, 1H, Phe α-H)

- δ 7.22–7.35 (m, 5H, Phe aromatic)

HRMS (ESI+) :

Process Optimization Strategies

Coupling Efficiency Enhancement

Comparative study of coupling reagents:

| Reagent System | Adamantane Incorporation (%) | Reaction Time (hr) |

|---|---|---|

| HATU/DIPEA | 75 | 4 |

| EDCI/HOBt | 63 | 6 |

| DCC/HOSu | 41 | 8 |

Racemization Control

Chiral HPLC analysis revealed <1.5% D-isomer formation when:

- Maintaining pH <7.5 during acylation

- Using pre-activated acid chlorides rather than in situ activation

- Limiting reaction temperature to ≤0°C during coupling

Scalability and Industrial Considerations

Pilot-scale production (100 g batch) parameters:

| Stage | Equipment | Cycle Time |

|---|---|---|

| Adamantane acylation | Jacketed reactor (316L) | 8 hr |

| Peptide coupling | Continuous flow system | 2 hr |

| Deprotection | Glass-lined reactor | 3 hr |

Key Findings :

- Flow chemistry reduced coupling time by 60% versus batch processing

- TFA recovery system achieved 92% solvent recycling

化学反応の分析

科学研究への応用

RF9には、いくつかの科学研究への応用があります。

科学的研究の応用

Chemical Properties and Mechanism of Action

RF9 is a dipeptide derivative that functions primarily as an antagonist for neuropeptide FF receptors (NPFF1R and NPFF2R) while also exhibiting agonistic properties at the kisspeptin receptor (KISS1R). Its structure includes an adamantanecarbonyl group attached to the arginine and phenylalanine residues, which enhances its biological activity and selectivity towards these receptors .

The compound's mechanism involves modulation of gonadotropin-releasing hormone (GnRH) neuron activity. Studies have shown that RF9 can significantly increase luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion in various animal models, indicating its potential role in reproductive endocrinology .

Endocrinological Studies

RF9 has been instrumental in understanding the regulatory mechanisms of gonadotropin secretion. Research indicates that RF9 administration leads to a dose-dependent stimulation of GnRH neurons, which is crucial for LH and FSH release. This effect has been observed across different species, including mice, rats, and sheep .

Case Study: Gonadotropin Secretion Modulation

- Objective : To evaluate the effects of RF9 on GnRH neuron excitability.

- Methodology : Electrophysiological recordings from GnRH neurons in transgenic mice.

- Findings : Approximately 70% of GnRH neurons exhibited increased firing rates upon RF9 treatment, independent of fast amino acid transmission .

Pain Management Research

RF9's role as a neuropeptide FF receptor antagonist suggests potential applications in pain management. By inhibiting NPFF receptors, RF9 may counteract hyperalgesia induced by opioids, offering a new avenue for addressing opioid-induced side effects .

Case Study: Opioid-Induced Hyperalgesia

- Objective : To assess RF9's effectiveness in preventing opioid-induced hyperalgesia.

- Methodology : Behavioral assays in rodent models subjected to opioid treatment.

- Findings : RF9 demonstrated significant efficacy in reducing hyperalgesic responses compared to control groups .

Reproductive Health Research

Given its impact on gonadotropin release, RF9 is also being explored for its potential applications in reproductive health therapies. Its ability to modulate hormonal levels could be beneficial for treating various reproductive disorders.

Case Study: Hormonal Regulation

- Objective : Investigate RF9's effects on reproductive hormone levels.

- Methodology : Hormone assays following RF9 administration in breeding and non-breeding seasons.

- Findings : Consistent elevation of LH and FSH levels was observed across different hormonal states, suggesting a robust mechanism for reproductive hormone regulation .

Neuropharmacological Research

RF9’s dual action as both an antagonist and agonist at different receptors makes it a valuable tool for neuropharmacological studies. Its ability to influence neuronal signaling pathways provides insights into neuropeptide interactions within the central nervous system.

Case Study: Neuropeptide Interaction Studies

作用機序

類似の化合物との比較

RF9は、ニューロペプチドFF受容体の強力かつ選択的な拮抗作用においてユニークです。類似の化合物には、以下が含まれます。

ニューロペプチドFF(NPFF): 疼痛の調節とオピオイド耐性に関係するペプチド.

ニューロペプチドAF(NPAF): NPFFと同じファミリーの別のペプチドであり、同様の生理学的役割を共有しています.

RF9は、ニューロペプチドFF受容体のアンタゴニストとしての高い選択性と効力により、研究および潜在的な治療的応用における貴重なツールとなっています。

類似化合物との比較

Comparison with Similar Compounds

The compound’s adamantane-based framework places it within a broader class of adamantane derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Physicochemical and Functional Comparison

Key Structural and Functional Insights:

Adamantane Rigidity vs. Peptide Flexibility: Unlike simpler adamantane derivatives (e.g., 1-Adamantanecarboxylic acid), the target compound integrates a bioactive peptide sequence, enabling selective receptor interactions. This hybrid structure enhances binding affinity to NPFF receptors compared to non-peptide adamantane analogs .

Functional Versatility: While adamantane-carboxylic acid derivatives serve as intermediates in organic synthesis, the target compound’s peptide backbone confers specific pharmacological activity, distinguishing it from non-bioactive analogs .

Stability Considerations : Moisture-sensitive derivatives (e.g., 1-Adamantanecarboxylic acid chloride) require stringent storage conditions, whereas the trifluoroacetate salt form of the target compound offers enhanced stability for biological assays .

Research Findings:

- Receptor Binding: The adamantane moiety in RF9 enhances hydrophobic interactions with NPFF receptors, achieving sub-micromolar IC50 values in receptor-binding assays. Non-peptide adamantane derivatives lack this specificity .

- Synthetic Utility : 1-Adamantanecarboxylic acid chloride is widely used to synthesize adamantane-peptide conjugates but requires careful handling due to reactivity .

- Isotopic Studies : Deuterated analogs (e.g., Adamantane-d15-carboxylic acid) aid in metabolic tracing but lack the pharmacological profile of RF9 .

生物活性

2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate, commonly referred to as RF9, is a dipeptide derivative that exhibits significant biological activity, particularly as a neuropeptide FF receptor antagonist and agonist. This compound has garnered attention in pharmacological research due to its diverse roles in modulating neuropeptide signaling pathways.

- Molecular Formula : C26H38N6O3

- Molar Mass : 482.62 g/mol

- Density : Approximately 1.42 g/cm³

RF9 acts primarily as an antagonist at neuropeptide FF (NPFF) receptors, specifically NPFF1 and NPFF2. It has been shown to have a binding affinity with inhibition constants (Ki) of 58 nM for NPFF1 and 75 nM for NPFF2, indicating potent receptor antagonism . Interestingly, RF9 also functions as an agonist at both NPFF1 and the kisspeptin receptor (KISS1R), demonstrating its dual functionality in neuropeptide signaling .

In Vitro Studies

In vitro experiments have demonstrated that RF9 selectively binds to recombinant NPFF1 and NPFF2 receptors expressed in CHO and COS-1 cells. It effectively antagonizes the agonistic effects induced by NPFF and neuropeptide VF (NPVF) in functional assays, showcasing its potential in modulating neuropeptide activity .

In Vivo Studies

In vivo studies using murine models revealed that RF9 administration could counteract the hypothermic effects induced by NPFF when injected into the cerebral area. Specifically, a dose of 30 nmol of RF9 completely blocked the hypothermia caused by NPFF, suggesting its potential therapeutic applications in conditions influenced by these neuropeptides .

Case Studies and Research Findings

A notable study highlighted RF9's ability to stimulate luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion in various animal models, including mice and sheep. This effect was comparable to that elicited by kisspeptin, indicating that RF9 may play a significant role in reproductive hormone regulation .

Another investigation focused on the structure-activity relationship of RF9 analogs, which provided insights into modifications that enhance receptor selectivity and potency. These findings are crucial for developing new therapeutic agents targeting pain and reproductive disorders .

Summary of Biological Activities

| Activity | Description |

|---|---|

| NPFF Receptor Antagonism | Potent antagonist with Ki values of 58 nM (NPFF1) and 75 nM (NPFF2). |

| KISS1R Agonism | Acts as an agonist at KISS1R, influencing reproductive hormone release. |

| Hypothermia Reversal | Completely antagonizes NPFF-induced hypothermia in vivo at a dose of 30 nmol. |

| Hormonal Regulation | Stimulates LH and FSH secretion comparable to kisspeptin effects. |

Q & A

Basic Research Questions

Q. What are the validated storage conditions and solubility profiles critical for maintaining the stability of 2-Adamantanecarbonyl-Arg-Phe-NH₂ trifluoroacetate in experimental settings?

- Methodological Answer : Store the compound at -20°C to prevent degradation, as demonstrated in Neuro 2A cell studies . Solubility in water is confirmed, with predictive acid dissociation constants (pKa) of 14.53±0.20 , enabling formulation for in vivo delivery. For precise dosing, prepare stock solutions using sterile water or saline, avoiding organic solvents that may interfere with biological assays .

Q. Which experimental models are recommended for evaluating the neuropeptide FF (NPFF) receptor antagonism of this compound?

- Methodological Answer : Use Neuro 2A cells for in vitro assays to measure NPFF-induced neurite growth inhibition (e.g., 10 μM RF9 blocks NPFF effects). For in vivo studies, administer 0.1 mg/kg subcutaneously in rat models to assess opioid-induced hyperalgesia prevention, as validated in studies where RF9 co-administered with heroin mitigated delayed pain and tolerance .

Q. How does the trifluoroacetate counterion influence analytical detection methods for this compound?

- Methodological Answer : The trifluoroacetate (TFA) counterion may interfere with HPLC-MS analysis due to ion suppression. Use 98% HPLC-grade purity standards (e.g., EG00229 trifluoroacetate) with optimized mobile phases (e.g., 0.1% formic acid) to enhance peak resolution and sensitivity .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro potency (10 μM) and in vivo efficacy (0.1 mg/kg) when translating findings across models?

- Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability differences. Subcutaneous administration in rats achieves systemic exposure, but tissue penetration and receptor saturation may require dose adjustments. Validate plasma concentrations via LC-MS/MS to correlate in vitro IC₅₀ with in vivo efficacy .

Q. What mechanistic hypotheses explain RF9’s lack of cardiovascular effects when administered alone but significant blockade of NPFF-induced hypertension?

- Methodological Answer : Design receptor-specific knockdown experiments (e.g., siRNA targeting NPFF receptors) to isolate RF9’s antagonism. NPFF likely activates peripheral receptors affecting blood pressure, while RF9’s selectivity prevents NPFF binding without intrinsic activity. Use telemetry in rats to monitor real-time hemodynamic changes during co-administration .

Q. What strategies mitigate confounding effects of trifluoroacetate in environmental or long-term toxicity studies?

- Methodological Answer : Monitor TFA accumulation using ion chromatography (detection limit: 0.1 μg/L) in lab waste systems. Implement SPE (solid-phase extraction) protocols to remove TFA from biological samples, as described in environmental studies analyzing TFA persistence in groundwater .

Key Research Considerations

- Contradiction Analysis : RF9’s lack of cardiovascular effects alone but antagonism of NPFF-induced hypertension suggests context-dependent receptor modulation. Use radioligand binding assays to quantify receptor occupancy under varying conditions .

- Experimental Design : For opioid interaction studies, pre-treat animals with RF9 30 minutes before heroin to align with pharmacokinetic peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。